molecular formula C9H6N2O3 B1296827 5-Nitroisoquinolin-1(2H)-one CAS No. 82827-08-5

5-Nitroisoquinolin-1(2H)-one

Cat. No.: B1296827
CAS No.: 82827-08-5
M. Wt: 190.16 g/mol
InChI Key: GMDPUTAUKHHDCI-UHFFFAOYSA-N
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Description

5-Nitroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological and pharmacological activities

Scientific Research Applications

5-Nitroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 5-Nitroisoquinolin-1(2H)-one involves the intramolecular palladium-catalyzed reaction of N-(2-alkenyl)-2-halo-3-nitrobenzamides . This method provides a straightforward approach to obtaining the compound with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and atom economy are often applied. These methods aim to minimize waste and use environmentally friendly reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

5-Nitroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Formation of aminoisoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 5-Nitroisoquinolin-1(2H)-one involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroisoquinoline: Lacks the lactam structure but has similar reactivity due to the nitro group.

    5-Nitroquinoline: Another heterocyclic compound with a nitro group at the 5-position.

    5-Nitroindole: Contains a nitro group on an indole ring, showing different reactivity due to the indole structure.

Uniqueness

5-Nitroisoquinolin-1(2H)-one is unique due to its combination of the nitro group and the lactam structure. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-nitro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDPUTAUKHHDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282704
Record name 5-nitro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82827-08-5
Record name 82827-08-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.51 g (13.13 mmol) of 5-nitroisocoumarin is added in 100 ml of ethanol. Ammonia is pressure-forced in an autoclave. The product precipitates and is suctioned off. 1.98 g (79.7%) of the desired compound is isolated.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 1-benzylisoquinolines, and how does this relate to the compound 5-nitroisoquinolin-1(2H)-one?

A1: 1-Benzylisoquinolines are a crucial class of compounds in natural product chemistry. They serve as biogenetic precursors to a wide array of naturally occurring molecules with significant pharmacological activities []. While the exact relationship between 1-benzylisoquinolines and this compound isn't explicitly detailed in the provided abstract, the study's focus on the rearrangement of a complex molecule containing the this compound moiety suggests that understanding its chemistry could offer valuable insights into the broader synthesis and potential applications of pharmacologically relevant 1-benzylisoquinoline derivatives.

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